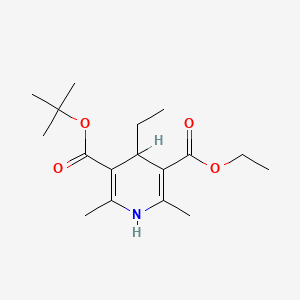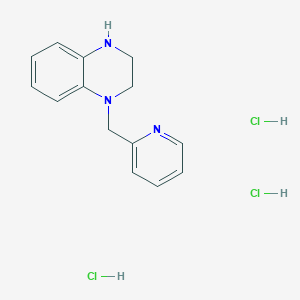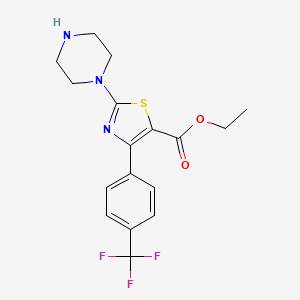
Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(4-trifluoromethyl)phenyl thiazole-5-carboxylic acid with piperazine in the presence of ethyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and is often facilitated by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of this complex molecule .
化学反応の分析
Types of Reactions
Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives .
科学的研究の応用
Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor. It primarily affects pathways involving oxidative stress and inflammation, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Uniqueness
What sets Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate apart is its trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it more effective in various applications compared to other thiazole derivatives .
特性
分子式 |
C17H18F3N3O2S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
ethyl 2-piperazin-1-yl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H18F3N3O2S/c1-2-25-15(24)14-13(11-3-5-12(6-4-11)17(18,19)20)22-16(26-14)23-9-7-21-8-10-23/h3-6,21H,2,7-10H2,1H3 |
InChIキー |
HLGVBKVKFNGPRH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


iridium(III)](/img/structure/B13781928.png)
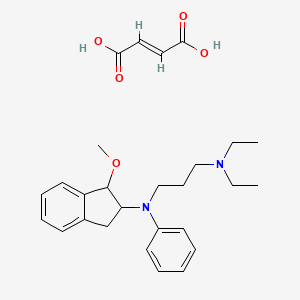
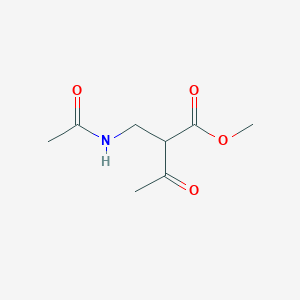
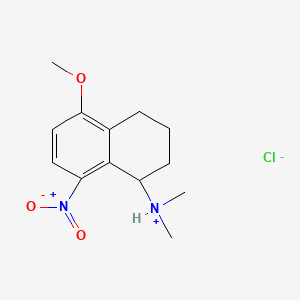
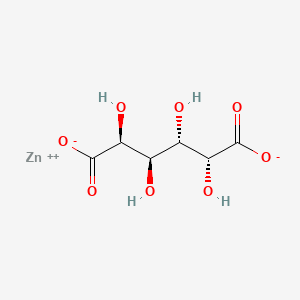
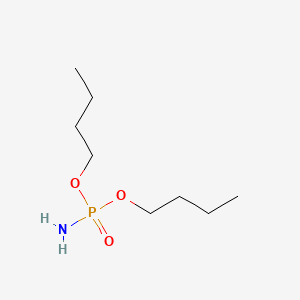
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)
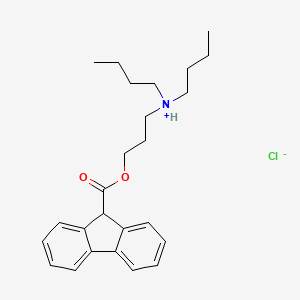

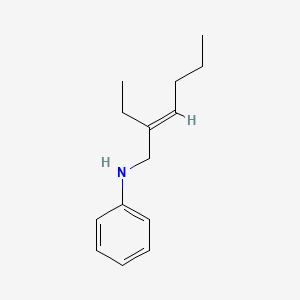
![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
